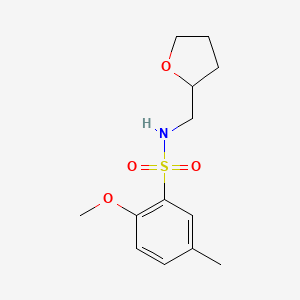
2-phenyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-phenyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)butanamide” is complex due to the presence of multiple functional groups. The molecule contains a phenyl group, a piperidin-4-yl group, and a butanamide group.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-phenyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)butanamide” are not fully known. The compound has a molecular weight of 344.499.Applications De Recherche Scientifique
Anticancer Properties
Piperidine derivatives exhibit promising anticancer activity. Researchers have identified compounds containing the piperidine moiety as potential agents for inhibiting tumor growth and metastasis. For instance, Piperine , an alkaloid found in plants of the Piperaceae family, demonstrates antioxidant properties and has been investigated for its effects against cancer . Further studies are needed to elucidate the precise mechanisms of action.
Anticoagulant Properties
Certain piperidine-containing compounds may influence blood clotting mechanisms. Researchers have explored their anticoagulant effects, which could be relevant in preventing thrombotic events.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with the κ-opioid receptor (kor) . The KOR is a type of opioid receptor that interacts with endogenous opioids and opioid drugs. It plays a key role in pain perception, stress response, and mood regulation .
Mode of Action
Based on its potential interaction with the kor, it can be inferred that it may bind to the kor and modulate its activity . This can lead to changes in the perception of pain, stress response, and mood .
Biochemical Pathways
The kor is known to be involved in several biochemical pathways related to pain perception, stress response, and mood regulation . Therefore, modulation of KOR activity by this compound could potentially affect these pathways.
Pharmacokinetics
The compound N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbutanamide has been described as having good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and in vivo pharmacokinetic characteristics .
Result of Action
Given its potential interaction with the kor, it may have effects on pain perception, stress response, and mood regulation .
Propriétés
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-2-20(18-6-4-3-5-7-18)21(24)22-16-17-8-12-23(13-9-17)19-10-14-25-15-11-19/h3-7,17,19-20H,2,8-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNQZMFTEHIOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

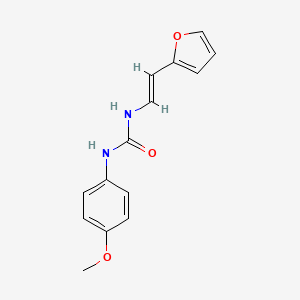
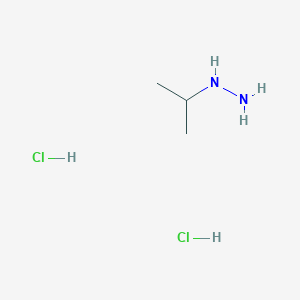


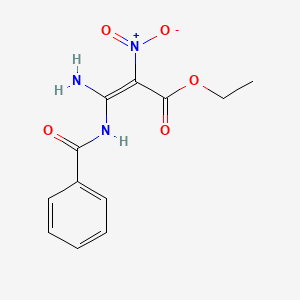
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide](/img/structure/B2768271.png)
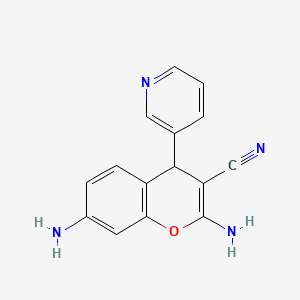
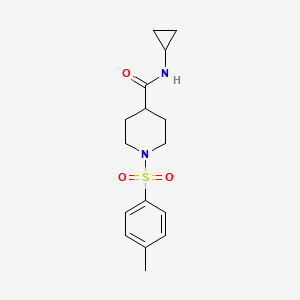
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(o-tolyl)methanone](/img/structure/B2768277.png)

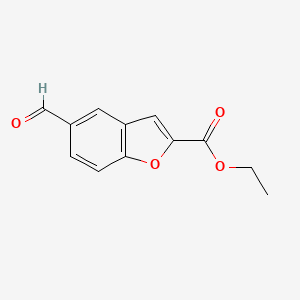
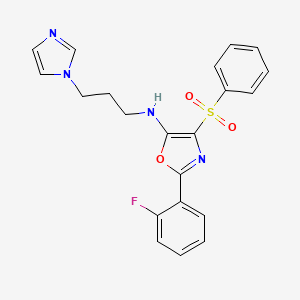
![N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2768284.png)
